molecular formula C23H15F3N4O3S B11212700 N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

Cat. No.: B11212700
M. Wt: 484.5 g/mol
InChI Key: TURUGBNAGSBMAB-UHFFFAOYSA-N
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Description

N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a thienyl group, and an isoxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the thienyl group, and the attachment of the fluorobenzyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(E)-2-(5-{[(4-fluorobenzyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.5 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c1-13-2-8-16(9-3-13)30-21(31)19-17(10-11-34-19)29(22(30)32)12-18-27-20(28-33-18)14-4-6-15(7-5-14)23(24,25)26/h2-11H,12H2,1H3

InChI Key

TURUGBNAGSBMAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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